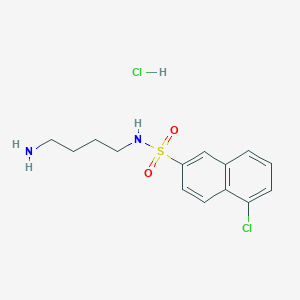

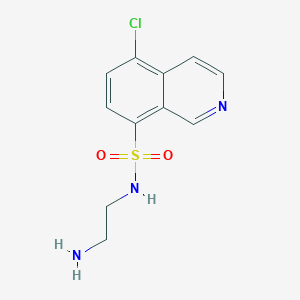

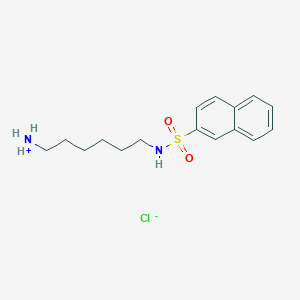

![molecular formula C11H9N7 B043431 2-叠氮基-3,8-二甲基咪唑并[4,5-f]喹喔啉 CAS No. 120018-43-1](/img/structure/B43431.png)

2-叠氮基-3,8-二甲基咪唑并[4,5-f]喹喔啉

描述

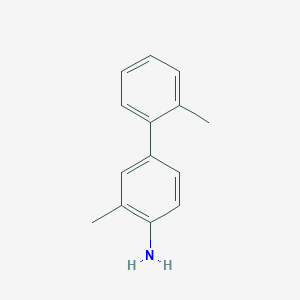

2-Azido-3,8-dimethylimidazo[4,5-f]quinoxaline (2-ADMQ) is a heterocyclic aromatic compound that has been used in a variety of scientific research applications. It is a member of the imidazole family, which are five-membered aromatic rings containing two nitrogen atoms. 2-ADMQ is a highly reactive compound with a wide range of potential applications in the laboratory.

科学研究应用

致癌性研究

2-叠氮基-3,8-二甲基咪唑并[4,5-f]喹喔啉是 MeIQx 的衍生物,MeIQx 是一种众所周知的杂环芳香胺 (HAA),存在于熟肉中。 研究表明,MeIQx 及其衍生物在代谢过程中转化为致突变和致癌的中间体 . 该化合物可用于研究人体中的 N-氧化代谢途径以及基因毒性物质的形成,有助于我们了解膳食致癌物及其对人体健康的影响。

毒理学评估

该化合物在毒理学中的作用可以通过其潜在的阈值致癌作用来探索。 研究重新检验了数据,以了解 MeIQx 衍生物的低剂量起始活性及其对低剂量癌症风险评估的影响 . 这种应用对于确定安全暴露水平和监管目的至关重要。

生化标记物开发

由于该化合物转化为各种代谢物,因此它可以作为生化标记物来研究生物体中的代谢途径。 鉴定和定量其代谢物可以提供对酶活性的见解,例如细胞色素 P4501A2 (CYP1A2) 和 N-乙酰转移酶 (NAT2) 的活性,这些酶参与了 HAA 的代谢 .

作用机制

Target of Action

The primary target of 2-Azido-3,8-dimethylimidazo[4,5-f]quinoxaline, also known as MeIQx, is the lysosome within cells . Lysosomes play a crucial role in cellular processes such as waste disposal, nutrient recycling, and cellular defense mechanisms .

Mode of Action

MeIQx interacts with its target, the lysosome, by inhibiting its acidification . This inhibition prevents the normal process of autophagosome-lysosome fusion, a critical step in the autophagy pathway . Autophagy is a cellular process that helps maintain cellular homeostasis by degrading and recycling cellular components .

Biochemical Pathways

The inhibition of lysosome acidification by MeIQx affects the autophagy pathway . This disruption can lead to an accumulation of autophagosomes and a decrease in the degradation of cellular components . Additionally, MeIQx treatment alters cellular lipid profiles, with many phospholipids and sphingolipids significantly upregulated after exposure .

Pharmacokinetics

It is known that meiqx is rapidly absorbed from the alimentary tract and distributed to several tissues

Result of Action

The inhibition of lysosome acidification and the disruption of the autophagy pathway by MeIQx can lead to changes in cellular homeostasis . The alteration of cellular lipid profiles can also affect cell function . These molecular and cellular effects could potentially contribute to the mutagenic and carcinogenic effects of MeIQx .

Action Environment

Environmental factors such as diet can influence the action, efficacy, and stability of MeIQx. MeIQx is one of the most abundant heterocyclic aromatic amines (HAAs) found in the human diet, primarily produced during high-temperature meat or fish cooking . Therefore, dietary habits and cooking methods can significantly impact the exposure levels to MeIQx .

生化分析

Biochemical Properties

It is known that it can be metabolically transformed to mutagenic/carcinogenic intermediates . The transformation process involves N-hydroxylation catalyzed by cytochrome P4501A2 (CYP1A2) followed by phase II O-esterification by N-acetyltransferase 2 (NAT2) .

Cellular Effects

The cellular effects of 2-Azido-3,8-dimethylimidazo[4,5-f]quinoxaline are complex and multifaceted. It has been shown to induce DNA damage, gene mutation, and sister chromatid exchange in both human and rodent cells in vitro . It also alters lipid metabolism and decreases the expression of pluripotent factors .

Molecular Mechanism

The molecular mechanism of action of 2-Azido-3,8-dimethylimidazo[4,5-f]quinoxaline involves its metabolic transformation into mutagenic/carcinogenic intermediates. This process is mediated by the enzyme CYP1A2, which catalyzes the N-hydroxylation of the compound. This is then followed by O-esterification by NAT2 .

Temporal Effects in Laboratory Settings

It is known that the compound can induce DNA damage and mutations over time .

Metabolic Pathways

The metabolic pathway of 2-Azido-3,8-dimethylimidazo[4,5-f]quinoxaline involves its transformation into mutagenic/carcinogenic intermediates via N-hydroxylation and O-esterification .

属性

IUPAC Name |

2-azido-3,8-dimethylimidazo[4,5-f]quinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N7/c1-6-5-13-7-3-4-8-10(9(7)14-6)15-11(16-17-12)18(8)2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHRZXQKNDINQJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C2C=CC3=C(C2=N1)N=C(N3C)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80152657 | |

| Record name | 3H-Imidazo(4,5-f)quinoxaline, 2-azido-3,8-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80152657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

120018-43-1 | |

| Record name | 3H-Imidazo(4,5-f)quinoxaline, 2-azido-3,8-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120018431 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3H-Imidazo(4,5-f)quinoxaline, 2-azido-3,8-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80152657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。